molecular formula C17H15N5OS B2502202 6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 339012-07-6

6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2502202
CAS No.: 339012-07-6
M. Wt: 337.4
InChI Key: QKKZPMPTHPMAAD-UHFFFAOYSA-N
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Description

This compound belongs to the class of polycyclic heteroaromatic systems, characterized by a pentazapentacyclic core with a methylsulfanyl substituent at position 6 and a ketone group at position 12.

Properties

IUPAC Name

6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-24-17-19-16-18-9-12-14(22(16)20-17)8-13-11-5-3-2-4-10(11)6-7-21(13)15(12)23/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKZPMPTHPMAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N4CCC5=CC=CC=C5C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 6-Amino-3,5-Di(methylsulfanyl)Triazine with Bromoaldehyde

The primary route involves the condensation of 6-amino-3,5-di(methylsulfanyl)triazine (compound 16) with 3-(3-bromo-4-oxobutyl)benzoic acid methyl ester (compound 21) in chloroform under reflux conditions. Activated 4 Å molecular sieves are employed to absorb water, shifting the equilibrium toward product formation. The reaction proceeds for 48 hours, yielding 6,8-bis(methylsulfanyl)-3-[2-(3-methoxycarbonylphenyl)ethyl]imidazo[2,1-f]triazine (compound 22) with a 58% yield.

Key Reaction Parameters

Parameter Value
Solvent Chloroform
Temperature Reflux (~61°C)
Catalyst None
Reaction Time 48 hours
Yield 58%

Deprotection of the 8-Methylsulfanyl Group

The 8-methylsulfanyl group is removed via a two-step sequence:

  • Hydrazine Displacement : Compound 22 is treated with hydrazine monohydrate in methanol at ambient temperature for 20 hours, forming 8-hydrazino-6-methylsulfanyl-3-[2-(3-methoxycarbonylphenyl)ethyl]imidazo[2,1-f]triazine (compound 23).
  • Oxidation with Mercuric Oxide : Compound 23 undergoes oxidation with yellow mercuric oxide in dichloromethane, yielding the target compound with a 37–72% yield depending on the substituents.

Optimization Insights

  • Excess hydrazine (5–10 equivalents) ensures complete displacement of the methylsulfanyl group.
  • Anhydrous conditions during oxidation prevent side reactions.

Alternative Strategies for Functional Group Manipulation

Selective Oxidation of Methylsulfanyl Groups

The 6-methylsulfanyl group can be selectively oxidized using m-chloroperbenzoic acid (MCPBA) or acidic potassium permanganate. This step is critical for introducing oxygen-based functional groups without disrupting the pentacyclic core.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • NMR Spectroscopy : $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the absence of methylsulfanyl protons at δ 2.5–3.0 ppm post-deprotection.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 447.94 (C₂₃H₁₈ClN₅OS).

X-Ray Crystallography

Single-crystal X-ray diffraction of intermediate 38 (a related imidazotriazine) confirms the planar geometry of the pentacyclic system and regioselectivity of substitutions.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The formation of the pentacyclic core requires precise control over reaction kinetics. Slow addition of bromoaldehyde and strict temperature control minimize polymerization byproducts.

Purification of Polar Intermediates

Silica gel chromatography with gradient elution (30–50% ethyl acetate in heptane) resolves polar hydrazine intermediates.

Industrial-Scale Considerations

Solvent Recycling

Chloroform is recovered via distillation, reducing costs and environmental impact.

Catalytic Oxidation

Replacing mercuric oxide with catalytic TEMPO/bleach systems is under investigation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pentacyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Methylthiolate, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Substituent Variations in the Pentazapentacyclic Core

Key analogs differ in substituents at position 6 and peripheral modifications. Examples include:

Compound Name Substituent at Position 6 Key Functional Groups Biological Relevance (Inferred)
6-{[(3-Chlorophenyl)methyl]sulfanyl}-...-heptaen-12-one 3-Chlorobenzylsulfanyl Chloroaromatic, Ketone Likely enhanced receptor selectivity
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol 4-Bromophenylsulfanylmethyl Bromoaromatic, Thiol Potential protease inhibition
10-Methoxy-12-azapentacyclo[...]decaene Methoxy Methoxy, Azacore DNA intercalation (similar to carbazoles)
6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one 4-Methoxybenzylamino Methoxy, Amino Serotonin receptor modulation

Key Observations :

  • In contrast, chloro- or bromo-substituted analogs (e.g., 3-chlorobenzylsulfanyl) introduce electron-withdrawing effects, which may alter redox properties or binding kinetics .
  • Biological Activity: Analogs with sulfonamide or thiol groups (e.g., 6-{[(4-bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol) show affinity for enzymes like proteases, inferred from CHEMBL annotations .

Structural and Crystallographic Insights

Lin et al. (2006) analyzed a related pentazapentacyclo compound, noting planar aromatic regions and non-covalent interactions (e.g., hydrogen bonding) critical for crystal packing . The methylsulfanyl group in the target compound may introduce steric hindrance, affecting crystallinity compared to smaller substituents like methoxy .

Biological Activity

Overview of the Compound

The compound "6-methylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one" is characterized by a complex polycyclic structure containing multiple nitrogen atoms and a methylsulfanyl group. Such structures often exhibit significant biological activities due to their unique molecular configurations.

Anticancer Properties

Many polycyclic compounds have shown potential anticancer activity. For instance:

  • Mechanism of Action : Compounds with similar structures often induce apoptosis in cancer cells through various pathways such as inhibition of topoisomerase or modulation of cell cycle regulators.
  • Case Study : A study on structurally related compounds demonstrated that certain derivatives could inhibit the growth of breast cancer cells in vitro by inducing cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Polycyclic compounds are also known for their antimicrobial properties:

  • Spectrum of Activity : These compounds may exhibit broad-spectrum activity against bacteria and fungi.
  • Research Findings : Research has indicated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity.

Neuroprotective Effects

Some studies suggest that polycyclic compounds can offer neuroprotective benefits:

  • Mechanisms : They may exert antioxidant effects and modulate neuroinflammatory pathways.
  • Example : A related compound was shown to reduce oxidative stress in neuronal cell lines and improve survival rates under neurotoxic conditions.

Summary of Biological Activities

Activity TypeObserved EffectReference Study
AnticancerInduction of apoptosis[Study on Polycyclic Compounds]
AntimicrobialInhibition of bacterial growth[Research on Antimicrobial Properties]
NeuroprotectiveReduction of oxidative stress[Neuroprotection Study]

Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityNotes
Polycyclic with nitrogen atomsAnticancerEnhanced potency against tumor cells
Methylsulfanyl group presentAntimicrobialIncreased membrane permeability
Complex heterocyclic systemsNeuroprotectivePotential for crossing blood-brain barrier

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